molecular formula C12H14N2O B2814554 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol CAS No. 667399-93-1; 69706-74-7

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol

Cat. No.: B2814554
CAS No.: 667399-93-1; 69706-74-7
M. Wt: 202.257
InChI Key: FLAGTEWKRZLAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Phenyl-1H-pyrazol-5-yl)propan-1-ol is a pyrazole derivative featuring a phenyl group at the 3-position of the pyrazole ring and a propan-1-ol chain at the 5-position. This compound is commercially available (e.g., CymitQuimica, Ref: 10-F017476) and is utilized in research contexts, likely due to its structural versatility in medicinal chemistry and materials science . The hydroxyl group in the propanol chain enables hydrogen bonding, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-8-4-7-11-9-12(14-13-11)10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAGTEWKRZLAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and properties of 3-(3-phenyl-1H-pyrazol-5-yl)propan-1-ol and related compounds:

Compound Name Substituents on Pyrazole Molecular Formula Key Properties/Findings
This compound 3-phenyl C11H12N2O* Commercial availability; hydroxyl group enables H-bonding .
3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol 3-(4-chlorophenyl) C11H11ClN2O Increased polarity due to electron-withdrawing Cl; potential enhanced bioactivity .
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol 4-Cl, 3,5-dimethyl C8H12ClN2O Steric bulk from methyl groups may hinder molecular packing or receptor binding .
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol Benzo[d][1,3]dioxole (non-pyrazole core) C10H9BrO3 Brominated aromatic system alters electronic properties; distinct from pyrazole analogs .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The 4-chlorophenyl substituent () introduces polarity and may enhance interactions with polar biological targets or solvents compared to the phenyl group in the parent compound.
  • Hydrogen Bonding: The propanol chain’s hydroxyl group facilitates hydrogen bonding, which is critical for solubility and crystal structure (e.g., highlights C–H···O interactions in related compounds).

Computational and Experimental Insights

  • Noncovalent Interactions: Substituents like chloro or phenyl groups influence van der Waals and π-π interactions, as described in .
  • Crystal Packing: demonstrates that hydrogen bonding governs crystal structures in related propanol derivatives, suggesting similar trends for the target compound.

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